molecular formula C26H20N2O4S B2872954 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid CAS No. 2137567-23-6

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid

Cat. No. B2872954
CAS RN: 2137567-23-6
M. Wt: 456.52
InChI Key: KDWVJOKQJCHCEB-UHFFFAOYSA-N
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Description

The compound “2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it’s often used in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The fluorenylmethoxycarbonyl (Fmoc) group is a significant feature, which is a common protective group for amines in peptide synthesis . The compound also contains a phenyl ring and a thiazole ring, which are common structures in organic chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be dependent on the specific conditions and reagents used. As an Fmoc-protected amino acid, it could be involved in peptide synthesis reactions, where the Fmoc group would be removed to allow peptide bond formation .

Scientific Research Applications

Peptide Synthesis

This compound is a derivative of the Fmoc-amino acid, which is commonly used in peptide synthesis. The Fmoc group protects the amino acid’s amine group during the synthesis process. After the peptide chain is assembled, the Fmoc group can be removed under mild base conditions, leaving the amine group free for further elongation or modification . This makes it an essential reagent in the production of peptides for therapeutic and research purposes.

Drug Discovery

In drug discovery, this compound can be utilized in the synthesis of peptide-based drug candidates. Its role in the creation of diverse peptide libraries allows researchers to screen for compounds with potential biological activity, which is crucial in the early stages of drug development .

Proteomics Research

Proteomics, the study of the structure and function of proteins, can benefit from the use of this compound. It can be employed in labeling peptides, which aids in the identification and quantification of proteins in complex biological samples through techniques like mass spectrometry .

Material Science

The compound’s structural features, particularly the thiazole ring, make it suitable for the development of novel materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and rigidity, which are valuable in high-performance materials .

Bioconjugation Techniques

Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer. This compound can act as a linker in bioconjugation, providing a stable bond between different entities, which is essential in creating targeted drug delivery systems .

Chemical Biology

In chemical biology, this compound can be used to modify proteins or peptides chemically. This modification can help in understanding protein functions and interactions, as well as in the development of new biochemical tools .

Nanotechnology

The compound’s ability to form stable bonds with various functional groups makes it a candidate for designing nanostructures. These nanostructures can be used in applications ranging from targeted drug delivery to the creation of nanoscale devices .

Agricultural Research

Lastly, in agricultural research, the compound’s derivatives could be explored for their potential use in the synthesis of new agrochemicals. Its structural complexity allows for the creation of compounds that could act as growth promoters or pesticides with novel modes of action .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If used in peptide synthesis, the Fmoc group would be removed under basic conditions to reveal the free amine, which could then form a peptide bond with another amino acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

Future Directions

The future directions for this compound could involve its use in peptide synthesis or other areas of organic chemistry. The development of new synthetic methods or applications for Fmoc-protected amino acids could also be a potential area of future research .

properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c29-25(30)23-15-33-24(28-23)17-7-5-6-16(12-17)13-27-26(31)32-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22H,13-14H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWVJOKQJCHCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid

CAS RN

2137567-23-6
Record name 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid
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